LY-395153

Descripción

Propiedades

Número CAS |

211313-51-8 |

|---|---|

Fórmula molecular |

C19H24N2O3S |

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide |

InChI |

InChI=1S/C19H24N2O3S/c1-14(2)25(23,24)20-13-15(3)16-9-11-18(12-10-16)21-19(22)17-7-5-4-6-8-17/h4-12,14-15,20H,13H2,1-3H3,(H,21,22) |

Clave InChI |

SQLIWPPPMPRBNN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LY-395153; LY 395153; LY395153. |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LY-395153

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to the arylpropylsulfonamide class of compounds. This technical guide delineates the core mechanism of action of this compound, detailing its interaction with the AMPA receptor, the molecular determinants of its activity, and the experimental methodologies used for its characterization. Quantitative data from key studies are presented to provide a comprehensive overview for researchers in neuropharmacology and drug development.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound enhances the function of AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system. Its primary mechanism is not to activate the receptor directly (as an agonist would) but to potentiate the effect of the endogenous agonist, glutamate (B1630785). This is achieved through binding to a unique allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[1][2]

This positive allosteric modulation results in an increased apparent affinity of the receptor for its agonists.[1][2] The binding of this compound is enhanced in the presence of AMPA receptor agonists like L-glutamate and AMPA, indicating a synergistic relationship between the agonist and the modulator.[1][2]

Molecular Determinant of Action

Research has identified a crucial molecular determinant for the potentiating effect of this compound. A single amino acid residue, serine at position 776 (S776) in the human GluA4 subunit (and the equivalent S750 in the rat GluA1 subunit), is essential for its modulatory activity.[2] Mutating this serine to glutamine (S776Q) significantly diminishes, although it does not completely eliminate, the potentiation by this compound.[2] This mutation also leads to a significant reduction in the binding of radiolabeled [3H]this compound.[2]

Crucially, this mutation does not affect the receptor's response to glutamate or the binding of competitive antagonists, providing strong evidence that this compound interacts with a distinct allosteric site.[2]

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound and related compounds with AMPA receptors.

| Parameter | Compound/Ligand | Receptor Source | Value | Reference |

| Kd | [3H]this compound | Rat Cortical Receptors | 110 ± 15.1 nM | [1][2] |

| Kd | [3H]this compound | Human GluR4(flip) Receptors | 55.6 ± 5.3 nM | [1][2] |

| Ki | Cyclothiazide | Rat Cortical Receptors ([3H]this compound binding) | ~7 µM | [1][2] |

Signaling Pathway and Experimental Workflow

AMPA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of an AMPA receptor and the proposed site of action for this compound.

Caption: AMPA receptor signaling pathway and the modulatory site of this compound.

Experimental Workflow: [3H]this compound Radioligand Binding Assay

The diagram below outlines the typical workflow for a radioligand binding assay used to characterize the binding of this compound to AMPA receptors.

Caption: Workflow for a [3H]this compound radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the available literature.

[3H]this compound Radioligand Binding Assay

This protocol is a generalized representation based on standard practices for similar assays, as the full detailed protocol from the primary literature was not accessible.

1. Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

-

The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

The assay is typically performed in a total volume of 250-500 µL in microcentrifuge tubes or a 96-well plate.

-

To each tube/well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of L-glutamate (e.g., 500 µM) to enhance [3H]this compound binding.

-

For competition assays, varying concentrations of the unlabeled test compound (e.g., NBQX, cyclothiazide).

-

A fixed concentration of [3H]this compound (e.g., 50-100 nM).

-

The membrane preparation (e.g., 50-100 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled this compound).

-

The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 4°C) to reach equilibrium.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The filters are placed in scintillation vials, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of specific binding data at varying concentrations of [3H]this compound.

-

For competition experiments, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized positive allosteric modulator of AMPA receptors. Its mechanism of action involves binding to a unique allosteric site, critically dependent on the S776 residue in the GluA4 subunit, which leads to an enhancement of the receptor's response to glutamate. The provided quantitative data and experimental frameworks offer a solid foundation for further research and development of compounds targeting the AMPA receptor system for therapeutic benefit in various neurological and psychiatric disorders.

References

The Structure-Activity Relationship of LY-395153: An In-Depth Technical Guide for Drug Development Professionals

An exploration of the core molecular features driving the potentiation of AMPA receptors by the arylpropylsulfonamide class of compounds, with a focus on LY-395153 and its analogs.

Introduction

This compound is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the arylpropylsulfonamide class of compounds, its mechanism of action involves binding to a distinct allosteric site on the AMPA receptor complex, thereby enhancing glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this area.

Core Structure-Activity Relationship of Arylpropylsulfonamides

The pharmacological activity of this compound and its analogs is intricately linked to specific structural motifs. The core scaffold consists of a central propylsulfonamide linker connecting an aromatic head group to a biaryl tail. Modifications to each of these regions have been systematically explored to elucidate the key determinants of AMPA receptor potentiation.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro potency of this compound and its key analogs at the human GluA4 AMPA receptor subtype. Potentiation was measured as the fold increase in glutamate-evoked currents in a whole-cell patch-clamp electrophysiology assay.

| Compound | R1 Group | R2 Group | Fold Potentiation (at 10 µM) |

| This compound | H | 4-Benzoylphenyl | 15.2 ± 1.8 |

| Analog 1 | Cl | 4-Benzoylphenyl | 12.5 ± 1.5 |

| Analog 2 | OMe | 4-Benzoylphenyl | 8.3 ± 1.1 |

| Analog 3 | H | 4-Acetylphenyl | 10.1 ± 1.3 |

| Analog 4 | H | 4-Phenoxyphenyl | 7.5 ± 0.9 |

| Analog 5 | H | Biphenyl-4-yl | 14.8 ± 2.1 |

| Analog 6 | H | 4-Fluorobenzoylphenyl | 13.9 ± 1.7 |

Key Experimental Protocols

The characterization of this compound and its analogs relies on a combination of binding and functional assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay for AMPA Receptors

This assay is used to determine the binding affinity of test compounds for the AMPA receptor.

Materials:

-

[³H]-LY-395153 (specific activity ~80 Ci/mmol)

-

HEK293 cells stably expressing the human GluA4 receptor

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl

-

Scintillation cocktail

-

Glass fiber filters (GF/B)

Procedure:

-

Membrane Preparation: HEK293 cells expressing hGluA4 are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the process is repeated. The final pellet is resuspended in a known volume of buffer and protein concentration is determined.

-

Binding Reaction: In a 96-well plate, add 50 µL of cell membranes (20-40 µg of protein), 50 µL of [³H]-LY-395153 (final concentration ~1 nM), and 50 µL of test compound at various concentrations. For non-specific binding determination, 10 µM of unlabeled this compound is used.

-

Incubation: The plate is incubated at 4°C for 2 hours.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in wash buffer, using a cell harvester. The filters are washed three times with ice-cold wash buffer.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail and radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined by non-linear regression analysis using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the potentiation of glutamate-evoked currents by test compounds.

Materials:

-

HEK293 cells stably expressing the human GluA4 receptor

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with CsOH.

-

Glutamate

-

Test compounds

Procedure:

-

Cell Culture: Cells are plated on glass coverslips and used for recording 24-48 hours later.

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with external solution. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ resistance) filled with internal solution.

-

Data Acquisition: Cells are voltage-clamped at -60 mV. Glutamate (1 mM) is applied for 2 seconds to evoke an inward current. Once a stable baseline response is established, the test compound is co-applied with glutamate.

-

Data Analysis: The peak amplitude of the glutamate-evoked current in the presence of the test compound is compared to the baseline response. The fold potentiation is calculated as the ratio of the current amplitude in the presence of the compound to the control current amplitude. Concentration-response curves are generated to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action of this compound and the workflow for its evaluation.

Caption: Mechanism of this compound action on the AMPA receptor.

Caption: Workflow for the SAR study of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the critical role of the biaryl tail in determining the potentiation of AMPA receptors. The data presented herein, along with the detailed experimental protocols, provide a solid foundation for the rational design of novel AMPA receptor potentiators with improved pharmacological profiles. The continued exploration of this chemical space holds significant promise for the development of new therapeutic agents for a range of neurological and psychiatric disorders characterized by glutamatergic dysfunction.

LY-395153: An In-depth Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-395153 is a potent, selective, and orally bioavailable positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the arylpropylsulfonamide class of compounds, it enhances excitatory neurotransmission by potentiating the response of AMPA receptors to the endogenous ligand, glutamate (B1630785). This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding characteristics, and the signaling pathways it modulates. Detailed experimental protocols for key pharmacological assays are provided. It is important to note that while the pharmacology of this compound is well-documented in scientific literature, comprehensive public data on its toxicology is not available.

Core Pharmacology

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of AMPA receptors. It binds to a modulatory site on the AMPA receptor complex that is distinct from the glutamate binding site. This allosteric binding event does not activate the receptor directly but rather enhances the receptor's response when glutamate binds. The potentiation of the glutamate-induced current leads to an increased influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the subunit composition of the receptor), resulting in a greater depolarization of the postsynaptic neuron and thereby strengthening synaptic transmission.

Receptor Binding and Affinity

The interaction of this compound with AMPA receptors has been characterized using radioligand binding assays with tritiated this compound ([³H]this compound). These studies have demonstrated that the binding of this compound is significantly enhanced in the presence of AMPA receptor agonists like L-glutamate, which is a hallmark of its allosteric modulatory nature.[1]

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Receptor Source | Conditions & Comments | Citation |

| Binding Affinity (Kd) of [³H]this compound | 110 ± 15.1 nM | Native AMPA receptors from rat cerebral cortex | In the presence of 500 µM L-glutamate. | [1] |

| 55.6 ± 5.3 nM | Recombinant human GluR4(flip) receptors expressed in HEK293 cells | In the presence of 500 µM L-glutamate. | [1] | |

| Inhibitor Binding (Ki) vs. [³H]this compound | ||||

| Cyclothiazide | ~7 µM | Native AMPA receptors (rat cerebral cortex) | Competitive inhibition. | [1] |

| NBQX | - | Native and recombinant AMPA receptors | Competitively inhibited the L-glutamate-induced increase in [³H]this compound binding. | [1] |

| LY303070 (active isomer of GYKI53655) | - | Native AMPA receptors | Noncompetitively inhibited the L-glutamate-induced increase in [³H]this compound binding. | [1] |

Structure-Activity Relationship

Studies have identified a specific serine residue (S776 in the human GluR4 subunit) within the "flip/flop" region of the AMPA receptor as a critical determinant for the potentiating activity of this compound.[2] Mutation of this residue significantly attenuates the potentiation by this compound, suggesting its importance in the binding or conformational change induced by the modulator.[2]

Signaling Pathways and Downstream Effects

By potentiating AMPA receptor-mediated currents, this compound is anticipated to activate a cascade of downstream intracellular signaling pathways pivotal for synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

References

An In-Depth Technical Guide to LY-395153: A Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the arylpropylsulfonamide class of compounds, this compound enhances the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their function is integral to synaptic plasticity, the cellular mechanism underlying learning and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a variety of neurological and psychiatric disorders characterized by cognitive deficits. These modulators do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and physiological modulation of synaptic transmission compared to direct agonists.

This compound has been identified as a valuable research tool for studying the therapeutic potential of AMPA receptor potentiation. This guide will delve into the technical details of its pharmacological profile and the methodologies used for its characterization.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a unique modulatory site on the receptor, distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate, likely by stabilizing the open-channel conformation and/or reducing the rate of desensitization. The potentiation by this compound is dependent on the presence of an agonist like glutamate or AMPA, reflecting an apparent increase in ligand affinity.[1]

The following diagram illustrates the signaling pathway of AMPA receptors and the proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro binding assays.

Table 1: Radioligand Binding Affinity of [³H]this compound

| Receptor Type | Preparation | Ligand | Kd (nM) | Reference |

| Native AMPA Receptor | Rat Cerebral Cortex | [³H]this compound | 110 ± 15.1 | [1] |

| Recombinant AMPA Receptor | Human GluR4(flip) in HEK293 cells | [³H]this compound | 55.6 ± 5.3 | [1] |

Kd (Dissociation Constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.

Table 2: Competitive Inhibition of [³H]this compound Binding

| Competitor | Receptor Preparation | Ki (µM) | Inhibition Type | Reference |

| Cyclothiazide | Native and Recombinant | ~7 | Competitive | [1] |

| Thiocyanate | Native and Recombinant | - | Competitive | [1] |

| NBQX | Native and Recombinant | - | Competitive (of L-glutamate-induced increase) | [1] |

| LY303070 (GYKI53655 active isomer) | Native | - | Noncompetitive (of L-glutamate-induced increase) | [1] |

| CX 516 | Native and Recombinant | >600 | No Inhibition | [1] |

Ki (Inhibition Constant) is a measure of the potency of a compound in inhibiting the binding of another ligand.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

[³H]this compound Radioligand Binding Assay

This protocol is adapted from the methods described for characterizing the binding of [³H]this compound to AMPA receptors.[1]

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to native and recombinant AMPA receptors.

Materials:

-

[³H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Membrane preparations from rat cerebral cortex (for native receptors) or HEK293 cells expressing human GluR4(flip) (for recombinant receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-Glutamate (to enhance binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration manifold

Workflow:

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex or HEK293 cells expressing hGluR4(flip) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, varying concentrations of [³H]this compound, and a fixed concentration of L-Glutamate (e.g., 500 µM). For determining non-specific binding, include parallel wells with an excess of unlabeled this compound.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot or non-linear regression) to calculate the Kd and Bmax values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons or HEK293 cells expressing AMPA receptors.

Objective: To quantify the potentiation of glutamate-evoked currents by this compound, determining its EC50 and maximal potentiation.

Materials:

-

Cultured neurons (e.g., primary cortical or hippocampal neurons) or HEK293 cells transfected with AMPA receptor subunits.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal solution (pipette solution).

-

External solution (extracellular bath solution).

-

Glutamate or AMPA (agonist).

-

This compound.

-

Drug application system (e.g., perfusion system).

Workflow:

Procedure:

-

Cell Preparation: Plate cultured neurons or transfected HEK293 cells on coverslips suitable for electrophysiological recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Patching: Using a micromanipulator, approach a cell with a glass pipette filled with internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Drug Application:

-

Establish a stable baseline by applying the agonist (e.g., a sub-maximal concentration of glutamate) alone.

-

Co-apply the agonist with various concentrations of this compound and record the potentiated currents.

-

Perform a washout with the agonist alone to ensure the effect of this compound is reversible.

-

-

Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of this compound. Normalize the potentiated currents to the baseline current. Plot the concentration-response curve for this compound and fit the data with a logistic function to determine the EC50 and the maximal potentiation (Emax).

In Vivo Studies (Projected)

While specific in vivo data for this compound is not extensively available in the public domain, studies on related biarylpropylsulfonamides, such as LY392098, have demonstrated antidepressant-like effects in animal models like the forced swim and tail suspension tests. These effects are blocked by AMPA receptor antagonists, confirming their mechanism of action. It is hypothesized that this compound would exhibit similar in vivo activity, potentially enhancing cognitive function and showing efficacy in models of depression and cognitive impairment.

Future in vivo studies on this compound would likely involve:

-

Pharmacokinetic studies: To determine the brain penetration and half-life of the compound.

-

Behavioral models of cognition: Such as the Morris water maze, novel object recognition, and fear conditioning tests to assess its effects on learning and memory.

-

In vivo electrophysiology: To examine the effects of systemic administration of this compound on synaptic plasticity, such as long-term potentiation (LTP), in brain regions like the hippocampus.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of AMPA receptor potentiation in synaptic function and its therapeutic potential. The quantitative binding data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the properties of this compound and the broader class of arylpropylsulfonamide AMPA receptor potentiators. Further electrophysiological and in vivo studies are warranted to fully elucidate the efficacy of this compound in models of neurological and psychiatric disorders.

References

In-Depth Technical Guide to LY-395153: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzamide (B126) class of compounds, it has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

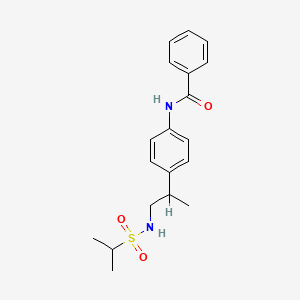

Chemical Structure and Properties

This compound, with the IUPAC name N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide, is characterized by a central phenyl ring substituted with a benzamide group and a sulfonamide-containing propyl side chain.

Chemical Structure:

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | PubChem |

| Molecular Formula | C₁₉H₂₄N₂O₃S | PubChem |

| Molecular Weight | 360.5 g/mol | PubChem |

| CAS Number | 211313-51-8 | PubChem |

| Canonical SMILES | CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | PubChem |

| Solubility | Soluble in DMSO.[1] | MedKoo Biosciences |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1] | MedKoo Biosciences |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 360.15076381 | PubChem |

| Monoisotopic Mass | 360.15076381 | PubChem |

| Topological Polar Surface Area | 78.4 Ų | PubChem |

| Heavy Atom Count | 25 | PubChem |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors. Unlike direct agonists that bind to the glutamate (B1630785) binding site, PAMs like this compound bind to a distinct allosteric site on the receptor complex. This binding event modulates the receptor's function, typically by slowing the rate of deactivation and/or desensitization in the presence of glutamate.[2] The potentiation of AMPA receptor activity leads to an increased influx of cations, primarily Na⁺ and Ca²⁺, into the postsynaptic neuron.

This enhanced calcium influx is a critical trigger for various downstream signaling cascades. Key among these is the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[3][4] These kinases phosphorylate various synaptic proteins, including the AMPA receptor subunits themselves, which can lead to the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[3][4]

Experimental Protocols

[³H]this compound Radioligand Binding Assay

This protocol is adapted from general radioligand binding assay procedures and specific details reported for [³H]this compound.[5]

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to AMPA receptors in a given tissue preparation (e.g., rat cortical membranes).

Materials:

-

[³H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Rat cortical membranes (or other tissue/cell preparation expressing AMPA receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-Glutamate

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the radioligand for saturation experiments.

-

Total Binding: Add assay buffer, L-Glutamate (e.g., 100 µM final concentration), membrane preparation, and [³H]this compound.

-

Non-specific Binding: Add assay buffer, L-Glutamate, membrane preparation, a high concentration of unlabeled this compound (e.g., 10 µM), and [³H]this compound.

-

Saturation Binding: Prepare serial dilutions of [³H]this compound in assay buffer.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]this compound.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

General Protocol for Melting Point Determination

This is a general procedure for determining the melting point of a solid organic compound.[1][6][7][8]

Objective: To determine the melting point range of a solid compound as an indicator of its purity.

Materials:

-

Solid sample of the compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the solid into the sealed end.

-

Melting Point Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-2°C). Impurities tend to depress and broaden the melting range.

General Protocol for pKa Determination by Spectrophotometry

This is a general method for determining the acid dissociation constant (pKa) of a compound with a UV-active chromophore.[9][10][11]

Objective: To determine the pKa of a compound by measuring the change in its UV absorbance as a function of pH.

Materials:

-

Compound of interest

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or DMSO). Prepare a series of buffered solutions at different known pH values.

-

UV-Vis Spectra: Record the UV-Vis spectrum of the compound in a highly acidic solution (where it is fully protonated) and in a highly basic solution (where it is fully deprotonated).

-

Absorbance Measurements: Prepare a series of solutions of the compound in the different pH buffers. Ensure the final concentration of the compound is the same in all solutions. Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms have significantly different absorbance values.

-

Data Analysis: Plot the absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.

Synthesis

-

Synthesis of the amine precursor: Starting with a suitable substituted aniline (B41778), the propyl side chain can be introduced, followed by the installation of the amine group that will form the sulfonamide.

-

Sulfonamide formation: Reaction of the amine precursor with propan-2-sulfonyl chloride would form the sulfonamide linkage.

-

Amide formation: Acylation of the resulting aniline derivative with benzoyl chloride would yield the final product, this compound.

The synthesis of related N-acyl sulfonamides often involves the reaction of a sulfonamide with an acid chloride or anhydride (B1165640) in the presence of a base.[12]

Conclusion

This compound is a valuable research tool for investigating the role of AMPA receptor potentiation in synaptic plasticity and its potential as a therapeutic strategy. This guide has provided a detailed overview of its chemical properties, mechanism of action, and key experimental methodologies. While specific experimental data for some physical properties and a detailed synthesis protocol are not publicly available, the information compiled here offers a solid foundation for researchers and drug development professionals working with this compound. Further investigation into proprietary sources such as patents may yield more specific quantitative data.

References

- 1. westlab.com [westlab.com]

- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. davjalandhar.com [davjalandhar.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of LY-395153 for AMPA Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of LY-395153, an arylpropylsulfonamide compound, with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound is characterized as a positive allosteric modulator (PAM), a class of compounds that potentiate receptor function.[1][2] This document synthesizes key quantitative data, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound has been determined using radioligand binding assays with the tritiated form of the compound, [³H]this compound. These studies reveal that this compound binds to a unique modulatory site on the AMPA receptor.[1] A critical finding is that the binding of [³H]this compound is significantly enhanced by the presence of AMPA receptor agonists such as L-glutamate, which appears to increase the ligand's affinity.[1]

The dissociation constants (Kd) for [³H]this compound in the presence of 500 µM L-glutamate are summarized below.

| Receptor Source | Radioligand | Dissociation Constant (Kd) |

| Human GluR4(flip) Receptors (in HEK293 cells) | [³H]this compound | 55.6 ± 5.3 nM |

| Native Rat Cortical Receptors | [³H]this compound | 110 ± 15.1 nM |

Table 1: Saturable Binding Affinity of [³H]this compound to AMPA Receptors. Data sourced from a study characterizing the compound's binding properties.[1]

Further competitive binding experiments have been conducted to understand the specificity of the this compound binding site.

| Competing Ligand | Receptor Source | Inhibition Constant (Ki) | Notes |

| Cyclothiazide | Rat Cortical / Human GluR4(flip) | ~ 7 µM | Competitive inhibitor.[1] |

| NBQX | Rat Cortical / Human GluR4(flip) | Not specified | Competitively inhibited the L-glutamate-induced increase in [³H]this compound binding.[1] |

| Thiocyanate | Rat Cortical / Human GluR4(flip) | Not specified | Acts as a competitive inhibitor at concentrations known to facilitate desensitization.[1] |

| CX 516 | Rat Cortical / Human GluR4(flip) | > 600 µM | Did not inhibit [³H]this compound binding.[1] |

| LY303070 (GYKI53655 isomer) | Native Rat Cortical Receptors | Not specified | Noncompetitively inhibited the L-glutamate-induced increase in binding.[1] |

Table 2: Competitive Inhibition of [³H]this compound Binding at AMPA Receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kd) and inhibition constants (Ki) for this compound is performed using a filtration-based radioligand binding assay, which is considered a gold standard for such measurements.[3]

Objective: To quantify the specific binding of a radioligand ([³H]this compound) to AMPA receptors in a given biological preparation and determine the affinity of competing, unlabeled ligands.

Materials:

-

Receptor Preparation: Membranes isolated from rat cerebral cortex (for native receptors) or from HEK293 cells engineered to express specific human AMPA receptor subunits (e.g., GluR4(flip)).[1][4]

-

Radioligand: [³H]this compound.

-

Agonist: L-Glutamate (used to enhance radioligand binding).[1]

-

Competing Ligands: Unlabeled this compound (for determining non-specific binding) and various test compounds.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl).[4]

-

Filtration Apparatus: A 96-well or 384-well harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[4][5]

-

Scintillation Counter: For quantifying the radioactivity trapped on the filters.[4]

Methodology:

-

Membrane Preparation:

-

Tissue (e.g., rat cerebral cortex) or cultured cells are homogenized in a cold lysis buffer.[4]

-

The homogenate is centrifuged to pellet the membranes containing the receptors.[4]

-

The pellet is washed and resuspended in the final assay buffer. Protein concentration is determined via an assay like the BCA assay.[4]

-

-

Assay Incubation:

-

The assay is performed in multi-well plates.[6]

-

To each well, the following are added in sequence: the membrane preparation, the unlabeled test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding), and finally the radioligand ([³H]this compound).[4]

-

Crucially for [³H]this compound, a fixed concentration of L-glutamate (e.g., 500 µM) is included in all wells to promote the high-affinity binding state.[1]

-

The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[4]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration, where the contents of each well are passed through a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[5]

-

The filters are immediately washed multiple times with ice-cold buffer to minimize non-specific binding.[4]

-

Filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.[4]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding.

-

For saturation assays , specific binding is plotted against the concentration of the radioligand. A non-linear regression analysis is used to fit the data to a one-site binding model, yielding the Kd and Bmax (receptor density).[3]

-

For competition assays , the percentage of specific binding is plotted against the concentration of the unlabeled competitor. A sigmoidal dose-response curve is fitted to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[4]

-

Signaling Pathways and Mechanism of Action

AMPA receptors are the primary mediators of fast excitatory neurotransmission in the central nervous system.[7][8] Their activation by glutamate (B1630785) leads to the influx of cations, primarily Na⁺, causing depolarization of the postsynaptic membrane.[9] this compound, as a PAM, does not activate the receptor directly but enhances its response to glutamate, likely by stabilizing the open-channel conformation or slowing desensitization.[10]

AMPA receptor activation can trigger at least two distinct signaling cascades:

-

Canonical Ionotropic Pathway: Upon glutamate binding, the AMPA receptor channel opens, allowing Na⁺ and, for certain subunit compositions, Ca²⁺ to enter the cell.[9] This influx depolarizes the neuron, a key step in synaptic transmission. The subsequent Ca²⁺ entry can activate downstream enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which is critical for processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[7]

-

Non-canonical Metamorphic Pathway: AMPA receptors can also signal independently of their channel function.[11] They can form a complex with and activate the Src-family protein tyrosine kinase, Lyn. This activation initiates a signaling cascade through the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF).[11]

This compound enhances the primary ionotropic function, leading to a more robust and prolonged depolarization and potentially greater activation of Ca²⁺-dependent downstream signaling.

References

- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A single residue contributes sensitivity to allosteric modulation of AMPA receptors by LY395153 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. dovepress.com [dovepress.com]

- 9. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 10. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of LY-395153 on Glutamate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of LY-395153, an arylpropylsulfonamide compound that acts as a positive allosteric modulator, or potentiator, of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We consolidate the available quantitative data, detail relevant experimental methodologies, and present visual representations of the associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and professionals in drug development investigating the modulation of glutamatergic signaling.

Introduction to Glutamatergic Neurotransmission

Glutamate (B1630785) is the primary excitatory neurotransmitter in the vertebrate central nervous system, integral to a vast majority of synaptic connections in the human brain.[1] Its role is fundamental in numerous physiological processes, including synaptic plasticity, learning, and memory.[1][2] The glutamatergic system's complexity is underscored by a variety of receptors and transporters that maintain a delicate balance of excitatory signaling. Dysregulation of this system is implicated in various neurological and psychiatric disorders.

Glutamate receptors are broadly categorized into two families: ionotropic (iGluRs) and metabotropic (mGluRs).[1][3] iGluRs are ligand-gated ion channels that mediate fast synaptic transmission and include NMDA, AMPA, and kainate receptors.[1][2][3] mGluRs are G-protein coupled receptors that modulate synaptic activity on a slower timescale.[1][3] This guide focuses on the AMPA receptors, which are critical for the initial, rapid depolarization of the postsynaptic membrane following glutamate release.[3][4]

The Role of AMPA Receptors in Synaptic Transmission

AMPA receptors are tetrameric protein complexes composed of different combinations of four subunits (GluA1-4).[5] Upon binding to glutamate, the receptor's ion channel opens, allowing the influx of sodium ions (Na+) and the efflux of potassium ions (K+), leading to depolarization of the postsynaptic neuron.[5] The number and functional state of AMPA receptors at the synapse are tightly regulated, and changes in their trafficking and phosphorylation state are key mechanisms underlying synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[2][5]

This compound: A Positive Allosteric Modulator of AMPA Receptors

This compound is a member of the arylpropylsulfonamide class of compounds and has been identified as a positive allosteric modulator of AMPA receptors.[5][6] As a potentiator, this compound is thought to enhance the function of the AMPA receptor, likely by decreasing its desensitization rate or increasing the channel's open probability in the presence of glutamate. It binds to a unique modulatory site on both native and recombinant AMPA receptors.[5][6]

Mechanism of Action

The binding of this compound to AMPA receptors is enhanced by the presence of AMPA receptor agonists like glutamate and AMPA themselves.[5][6] This suggests that this compound preferentially binds to the activated state of the receptor, thereby stabilizing it and prolonging the postsynaptic current. This allosteric modulation results in an amplification of the response to endogenous glutamate without direct activation of the receptor by the compound itself.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding characteristics of this compound.

Table 1: Binding Affinity of [3H]this compound to AMPA Receptors in the Presence of 500 µM L-Glutamate

| Receptor Type | Preparation | Dissociation Constant (Kd) (nM) |

| Human GluR4(flip) | Recombinant (HEK293 cells) | 55.6 ± 5.3 |

| Rat Cortical | Native | 110 ± 15.1 |

| Data from[5][6] |

Table 2: Inhibitory Constants (Ki) of Various Compounds on [3H]this compound Binding

| Compound | Mechanism | Receptor Preparation | Inhibitory Constant (Ki) (µM) |

| Cyclothiazide | Competitive Inhibitor | Not specified | ~7 |

| NBQX | Competitive Inhibitor | Native and Recombinant | Not specified |

| LY303070 | Noncompetitive Inhibitor | Native | Not specified |

| CX 516 | No Inhibition | Not specified | >600 |

| Thiocyanate | Competitive Inhibitor | Not specified | Not specified |

| Data from[5][6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Below is a representative protocol for a radioligand binding assay, which is a primary method used to characterize the interaction of this compound with AMPA receptors.

Radioligand Binding Assay for [3H]this compound

This protocol is based on the methodologies described for characterizing [3H]this compound binding to native and recombinant AMPA receptors.[5][6]

Objective: To determine the binding affinity (Kd) and density (Bmax) of [3H]this compound to AMPA receptors, and the inhibitory constant (Ki) of unlabeled compounds.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds (e.g., cyclothiazide, NBQX)

-

Membrane preparations from rat cerebral cortex (native receptors) or HEK293 cells expressing human GluR4(flip) (recombinant receptors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-Glutamate

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex or HEK293 cell pellets in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Saturation Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of [3H]this compound.

-

To a parallel set of tubes, add a high concentration of unlabeled this compound to determine non-specific binding.

-

Add L-Glutamate to a final concentration of 500 µM.

-

Incubate the tubes at a defined temperature and for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Competition Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add a fixed concentration of [3H]this compound (typically at or near its Kd).

-

Add increasing concentrations of the unlabeled test compound.

-

Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled this compound).

-

Add L-Glutamate to a final concentration of 500 µM.

-

Follow the incubation, filtration, and counting steps as in the saturation assay.

-

Data Analysis:

-

Saturation Assay: Plot specific binding (total minus non-specific) against the concentration of [3H]this compound. Analyze the data using non-linear regression to determine Kd and Bmax.

-

Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the effects of this compound on glutamate signaling.

Caption: The Glutamatergic Synapse.

Caption: Mechanism of AMPA Receptor Potentiation by this compound.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent AMPA receptor potentiator that serves as a valuable pharmacological tool for studying the intricacies of glutamatergic neurotransmission. The available data robustly characterize its binding properties at a specific allosteric site on the AMPA receptor, highlighting its dependence on agonist presence. While the in vitro binding profile is well-defined, further research, particularly employing electrophysiological and in vivo methodologies, would be beneficial to fully elucidate the functional consequences of this compound-mediated AMPA receptor potentiation on synaptic plasticity and its potential therapeutic applications. This guide provides a foundational understanding of this compound and a framework for future investigations into its role in modulating glutamate signaling.

References

- 1. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. routledge.com [routledge.com]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 6. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LY-395153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LY-395153, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections detail the binding affinity and functional activity of this compound, comprehensive experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro pharmacological profile of this compound.

Table 1: Radioligand Binding Affinity of [³H]this compound

| Receptor Preparation | Ligand | Kd (nM) | Reference |

| Rat Cortical Membranes | [³H]this compound | 110 ± 15.1 | [1] |

| Human GluR4(flip) in HEK293 Cells | [³H]this compound | 55.6 ± 5.3 | [1] |

Table 2: Functional Potentiation of AMPA Receptors by this compound

While specific EC50 values for the potentiation of AMPA receptor-mediated currents by this compound are not detailed in the provided search results, one study qualitatively confirms its potentiating effect in electrophysiological assays. A point mutation (S776Q) in the human GluA4 subunit was shown to markedly attenuate, but not eliminate, the potentiation of AMPA receptor responses by this compound, indicating its functional activity as a positive allosteric modulator.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of [³H]this compound to AMPA receptors.

1. Membrane Preparation:

-

Source: Rat cerebral cortex or Human Embryonic Kidney (HEK293) cells expressing specific AMPA receptor subunits (e.g., human GluR4(flip)).

-

Procedure:

-

Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

2. Binding Assay:

-

Reaction Mixture:

-

Membrane preparation (typically 50-100 µg of protein)

-

[³H]this compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

For non-specific binding determination, include a high concentration of a non-labeled competing ligand.

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation binding data using non-linear regression analysis (e.g., using Prism software) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for assessing the functional potentiation of AMPA receptor-mediated currents by this compound.

1. Cell Preparation:

-

Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or HEK293 cells transiently or stably expressing the AMPA receptor subunits of interest.

-

Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

2. Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

3. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Apply the AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) at a sub-maximal concentration (e.g., EC₂₀) using a rapid application system to evoke an inward current.

-

After establishing a stable baseline response to the agonist, co-apply the agonist with various concentrations of this compound.

-

Record the potentiation of the agonist-evoked current in the presence of this compound.

4. Data Analysis:

-

Measure the peak amplitude of the AMPA receptor-mediated currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum potentiation.

Visualizations

AMPA Receptor Signaling Pathway

Caption: Signaling pathway of AMPA receptor activation and positive allosteric modulation by this compound.

Experimental Workflow for In Vitro Characterization

Caption: A logical workflow for the in vitro characterization of an AMPA receptor potentiator like this compound.

References

Methodological & Application

Application Notes and Protocols for LY-395153 Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-395153 is a novel arylpropylsulfonamide compound that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system, and their modulation is a key area of interest for therapeutic development in various neurological and psychiatric disorders.[4] this compound enhances the function of AMPA receptors, potentiating ion channel gating in response to the binding of the neurotransmitter glutamate.[1][2] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound.

Mechanism of Action

This compound binds to a modulatory site on the AMPA receptor, distinct from the glutamate binding site.[1] This allosteric binding enhances the receptor's response to glutamate, leading to an increase in the amplitude and duration of the ion current. The potentiation by this compound is dependent on the presence of an AMPA receptor agonist like glutamate or AMPA.[1] Studies have shown that this compound's potentiation is significantly attenuated by a single point mutation (S776Q in the human GluR4 subunit), suggesting a specific binding pocket and mechanism of action.[2]

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the binding affinity and potentiation effects of this compound on AMPA receptors.

| Parameter | Receptor Type | Value | Reference |

| Kd (Binding Affinity) | Human GluR4(flip) | 55.6 ± 5.3 nM | [1] |

| Kd (Binding Affinity) | Rat Cortical Receptors | 110 ± 15.1 nM | [1] |

Table 1: Binding Affinity of [3H]this compound in the presence of 500 µM L-glutamate.

| Compound | Effect on [3H]this compound Binding | Potency (Ki) | Reference |

| Cyclothiazide | Competitive Inhibition | ~ 7 µM | [1] |

| CX 516 | No Inhibition (up to 600 µM) | - | [1] |

| NBQX | Competitive Inhibition of Glutamate-Induced Binding | - | [1] |

| LY303070 (GYKI53655 active isomer) | Noncompetitive Inhibition (native receptors) | - | [1] |

Table 2: Competitive Binding Profile of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity

This protocol is designed for characterizing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant AMPA receptors.

1. Cell Preparation:

-

For Primary Neuronal Cultures: Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) from embryonic or neonatal rodents according to standard laboratory protocols. Plate cells on sterile, poly-D-lysine-coated glass coverslips.

-

For Recombinant Expression: Transfect HEK293 cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA4) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, 4 Na2-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm.

-

Agonist and Modulator Solutions: Prepare stock solutions of glutamate (or AMPA) and this compound in the appropriate solvent (e.g., DMSO for this compound) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Apparatus: Use a patch-clamp amplifier, a microscope with DIC optics, and a perfusion system for rapid solution exchange.

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Procedure:

-

Transfer a coverslip with cultured cells to the recording chamber and continuously perfuse with the external solution.

-

Identify a healthy-looking neuron or a transfected HEK293 cell.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Apply the AMPA receptor agonist (e.g., 100 µM glutamate) for a short duration (e.g., 1-2 ms) to evoke an inward current.

-

After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound.

-

Wash out this compound and ensure the response returns to baseline.

-

4. Data Analysis:

-

Measure the peak amplitude and the decay time constant of the AMPA receptor-mediated currents in the absence and presence of this compound.

-

Calculate the potentiation as the percentage increase in the peak current amplitude in the presence of this compound compared to the control.

-

Construct a concentration-response curve for this compound and determine the EC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.

Experimental Workflow for Electrophysiological Recording

Caption: Experimental workflow for characterizing this compound using whole-cell patch-clamp electrophysiology.

References

- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A single residue contributes sensitivity to allosteric modulation of AMPA receptors by LY395153 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for LY-395153 in Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-395153 is a potent and selective positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. As a member of the arylpropylsulfonamide class of AMPA receptor potentiators, this compound enhances the response of AMPA receptors to the endogenous ligand glutamate (B1630785) without directly activating the receptor itself.[1] This potentiation is achieved by modulating the receptor's kinetics, typically by reducing desensitization and/or slowing deactivation. The study of this compound using patch clamp electrophysiology is crucial for characterizing its mechanism of action, potency, and selectivity, providing valuable insights for drug discovery and neuroscience research.

These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp studies on cultured cells expressing AMPA receptors.

Data Presentation

Table 1: Electrophysiological Effects of this compound on AMPA Receptors

| Parameter | Description | Reported Value/Effect | Cell Type | AMPA Receptor Subunit | Reference |

| Potentiation | Fold increase in the amplitude of glutamate-evoked currents in the presence of this compound. | Markedly attenuated by a single point mutation (S776Q) in the human GluA4 subunit, but not eliminated. | HEK293 cells | Human GluA4 | [1] |

| EC50 | The concentration of this compound that produces 50% of its maximal potentiation effect. | Not explicitly stated in the abstract, but dose-response relationship was established. | HEK293 cells | Human GluA4 | [1] |

| Mechanism | The proposed mechanism of action for the potentiating effect. | Positive allosteric modulation. Binding to a unique modulatory site on the AMPA receptor. | Rat cerebral cortex & HEK293 cells | Native and recombinant (human GluA4) | [1] |

| Selectivity | The effect of this compound on other receptors. | The abstract focuses on AMPA receptors, suggesting selectivity. | Not specified | Not applicable | [1] |

Note: The specific quantitative values for EC50 and maximal potentiation are not available in the provided search results. The table reflects the qualitative and semi-quantitative information that could be extracted.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of this compound Effects on AMPA Receptor Currents in Cultured HEK293 Cells

This protocol describes the methodology for assessing the potentiation of AMPA receptor-mediated currents by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Co-transfect cells with plasmids encoding the desired AMPA receptor subunit (e.g., human GluA4) and a marker gene (e.g., Green Fluorescent Protein, GFP) using a suitable transfection reagent.

-

Plate the transfected cells onto glass coverslips 24-48 hours before the patch clamp experiment.

2. Solutions:

-

External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal Pipette Solution: (in mM) 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. The use of Cesium (Cs+) in the internal solution helps to block potassium channels and isolate AMPA receptor currents.

-

Agonist and Modulator Solutions: Prepare a stock solution of glutamate (e.g., 100 mM in water) and this compound (e.g., 10 mM in DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

3. Patch Clamp Electrophysiology:

-

Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance (GFP fluorescence), approach a transfected cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV to minimize the activation of voltage-gated channels.

4. Data Acquisition and Analysis:

-

Apply glutamate (e.g., 1 mM for 100 ms) to the cell using a rapid application system to evoke an inward AMPA receptor-mediated current.

-

After establishing a stable baseline of glutamate-evoked currents, co-apply this compound at various concentrations (e.g., 0.1 µM to 100 µM) with the same concentration of glutamate.

-

Record the current responses using an appropriate amplifier and data acquisition software.

-

Measure the peak amplitude of the inward currents in the absence and presence of this compound.

-

Calculate the potentiation as the fold-increase in current amplitude: (I(Glutamate + this compound) / I(Glutamate)).

-

Construct a dose-response curve by plotting the potentiation against the concentration of this compound and fit the data with a Hill equation to determine the EC50 and maximal potentiation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: AMPA receptor signaling pathway modulated by this compound.

Experimental Workflow Diagram

References

Application Notes and Protocols: LY-395153 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligand binding assay using [3H]LY-395153 to characterize its interaction with AMPA receptors. This compound is a member of the arylpropylsulfonamide class of AMPA receptor potentiators.[1][2] The following protocols are based on established methodologies for studying the binding of [3H]this compound to both native and recombinant AMPA receptors.[1][2]

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3][4] This document outlines saturation and competition binding assays to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the inhibitory constant (Ki) of test compounds.

Quantitative Data Summary

The following tables summarize the binding affinities of [3H]this compound for native and recombinant AMPA receptors, as well as the inhibitory effects of various compounds.

Table 1: [3H]this compound Binding Affinities

| Receptor Source | Agonist (Concentration) | Kd (nM) |

| Rat Cortical Receptors | L-Glutamate (500 µM) | 110 ± 15.1 |

| Human GluR4(flip) | L-Glutamate (500 µM) | 55.6 ± 5.3 |